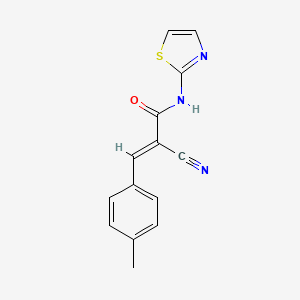

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Übersicht

Beschreibung

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a cyano group, a methyl-substituted phenyl ring, and a thiazole ring, making it a molecule of interest in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated compound.

Final Coupling: The final step involves coupling the thiazole ring with the enamide backbone under suitable conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the double bond.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Mechanism of Action

The mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, thiazole derivatives have been reported to inhibit tubulin polymerization, which is essential for mitosis in cancer cells. This property makes them potential candidates for developing novel anticancer therapies.

Agrochemical Applications

Pesticidal Properties

Thiazole derivatives have been studied for their pesticidal activities. This compound has shown effectiveness against various pests, including insects and fungi. Its application in agriculture could lead to the development of new pesticides that are both effective and environmentally friendly.

Case Study: Insecticidal Activity

A field study evaluated the efficacy of thiazole-based compounds against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound compared to untreated controls.

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in polymer chemistry as a monomer or additive. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

Synthesis of Functional Materials

Research indicates that this compound can be used to synthesize functional materials with applications in electronics and photonics due to its electronic properties.

Table 1: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Pesticidal Activity | Polymer Application |

|---|---|---|---|

| Thiazolyl Cyanoamide | High | Moderate | High |

| Other Thiazole Derivatives | Variable | High | Moderate |

Table 2: Case Studies Overview

Wirkmechanismus

The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound might affect signaling pathways within cells, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-2-cyano-3-phenylprop-2-enamide: Lacks the thiazole ring and methyl substitution.

(2E)-2-cyano-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of both the thiazole ring and the methyl-substituted phenyl ring, which may confer distinct chemical and biological properties.

Biologische Aktivität

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound belonging to the class of enamides, characterized by a double bond conjugated with an amide group. Its structural features include a cyano group, a methyl-substituted phenyl ring, and a thiazole ring, which contribute to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

| CAS Number | 667413-51-6 |

| Molecular Formula | C14H11N3OS |

| Molecular Weight | 269.32 g/mol |

The biological activity of this compound is likely mediated through several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing various physiological responses.

Pathway Modulation : The compound might alter signaling pathways within cells, leading to changes in cellular function and homeostasis.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Here are some findings related to its potential effects:

- Anti-inflammatory Activity : Preliminary studies suggest that similar compounds have shown promise in reducing inflammation. For instance, a related compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures and exhibited anti-edematogenic effects in animal models .

- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using various cell lines. These studies often employ assays to determine cell viability and the modulation of nitric oxide production in macrophages .

- Molecular Docking Studies : In silico analyses have indicated that compounds similar to this compound can effectively bind to key molecular targets such as LT-A4-H and COX-2, which are involved in inflammatory responses .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2E)-2-cyano-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | Contains chlorine instead of methyl group | Potential anti-inflammatory effects |

| (E)-N,N-diphenylacrylamide | Lacks thiazole ring | Demonstrated cytotoxicity |

Case Studies

Recent studies have highlighted the biological potential of thiazole-containing compounds. For instance:

- Anti-inflammatory Effects : A study on a structurally related compound demonstrated significant anti-inflammatory activity in various animal models. The results indicated reduced edema and leukocyte migration upon treatment with specific doses .

- Cytotoxicity Assessment : In vitro assays on macrophages treated with related compounds showed a decrease in cytokine production at non-cytotoxic concentrations, suggesting a therapeutic window for further exploration .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-10-2-4-11(5-3-10)8-12(9-15)13(18)17-14-16-6-7-19-14/h2-8H,1H3,(H,16,17,18)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAVGPUPARPUHB-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.